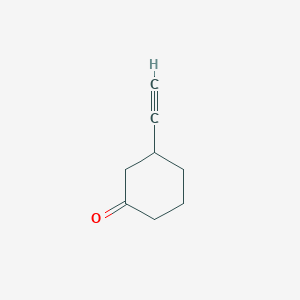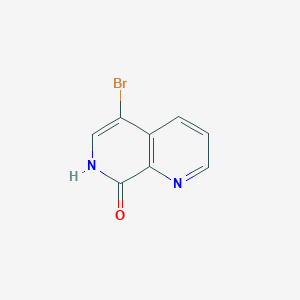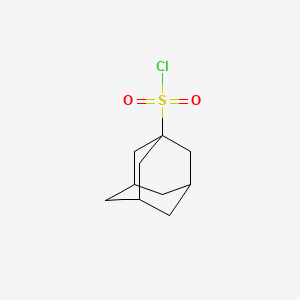
Adamantane-1-sulfonyl chloride
Descripción general
Descripción
Adamantane-1-sulfonyl chloride is a chemical compound related to the adamantane family, which is characterized by a rigid, diamond-like framework. This family of compounds has been extensively studied due to their unique chemical and physical properties, and their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of adamantane derivatives often involves the functionalization of the adamantane core. For instance, 1-adamantyl trifluoromethanesulfonate can be prepared from 1-bromoadamantane and silver trifluoromethanesulfonate in an organic solvent . Similarly, derivatives of adamantane sulfonic acids can be synthesized through reactions with strong bases and prolonged heating, as demonstrated in the synthesis of (homo)adamantane sulfonic acids from tetracyclic γ-sultones . Furthermore, α-(3-R-1-adamantyl)sulfoacetic acids and their derivatives have been obtained by sulfonation of 3-R-1-adamantylacetic acids with sulfuric acid in trifluoroacetic anhydride .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is influenced by the adamantane core, which imparts a high degree of three-dimensional bulkiness. For example, N,N-disulfonylated 1-adamantylamines exhibit nearly planar central CNS2 groupings and exceptionally long Nsp2-Csp3 bonds, which are a result of the steric demands of the adamantane framework .
Chemical Reactions Analysis
Adamantane derivatives participate in various chemical reactions. For instance, 1-adamantyl trifluoromethanesulfonate can abstract hydride ions, initiate ring-opening polymerization, and react with alkyllithiums to form 1-alkyladamantanes . Additionally, chlorotropic rearrangements can occur with adamantane sulfonyl compounds, leading to the formation of different sulfide and thiosulfonate products . The reactivity of adamantane derivatives is often dictated by the electronic and steric properties of the substituents attached to the adamantane core.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane-1-sulfonyl chloride and related compounds are influenced by the adamantane structure. The adamantane core confers high thermal stability and a low tendency to undergo conformational changes due to its cage-like structure. The sulfonyl chloride group, on the other hand, is a reactive functional group that can participate in further chemical transformations, such as sulfonation or chlorination reactions. The solubility, melting point, and other physical properties of these compounds can vary significantly depending on the nature of the substituents and the specific chemical modifications made to the adamantane scaffold.
Aplicaciones Científicas De Investigación
Ionic Chlorination of Alkanes
- Adamantane-1-sulfonyl chloride has been used in ionic chlorination reactions. A study demonstrated that when adamantane was chlorinated with sulfuryl chloride in sulfolane, it produced 1-chloroadamantane almost exclusively, indicating an ionic mechanism in the reaction (Tabushi, Yoshida, & Tamaru, 1973).
Reaction with Olefins
- Adamantane derivatives have been explored for reactions with olefins. One study illustrated the addition of a sulfonyl chloride to an olefin without a catalyst, using adamantane structures (Gubernatorov, Kogai, & Sokolenko, 1983).
Chlorotropic Rearrangements
- The compound can undergo chlorotropic rearrangements. A specific example is the conversion of (1-Adamantylsulfonyl)(pentachlorophenylsulfanyl)chloromethanesulfenyl chloride to different chlorinated compounds (El-Sayed, Belsky, Zavodnik, Jørgensen, & Senning, 1994).
Coordination Framework
- It has been used in creating coordination frameworks. A study employed an adamantane-based unit to produce a coordination solid with open channel layered structure, showcasing metal sulfonate clusters (Hoffart, Côté, & Shimizu, 2003).
Synthesis of Derivatives
- Adamantane-1-sulfonyl chloride has played a role in the synthesis of various adamantane derivatives, which are explored for their potential biological activities and chemical properties (Greidanus, 1970).
Novel Compounds Synthesis
- New compounds of adamantane-1-sulfonic acid with metals like cobalt and cadmium have been synthesized and characterized for their properties and potential applications (Djordjevic et al., 2012).
Advanced Material Applications
- Adamantane-1-sulfonyl chloride is also used in the development of advanced materials, such as polymers for gas separation and flame retardants, highlighting its versatility and importance in material science (Wang et al., 2020; Wen et al., 2018).
Safety And Hazards
Direcciones Futuras
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .
Propiedades
IUPAC Name |
adamantane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO2S/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYXOXYBQDLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510077 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-sulfonyl chloride | |
CAS RN |
24053-96-1 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | adamantane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



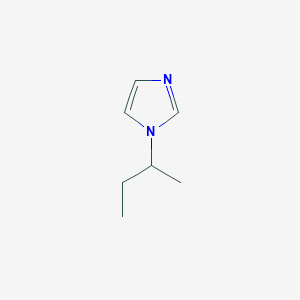
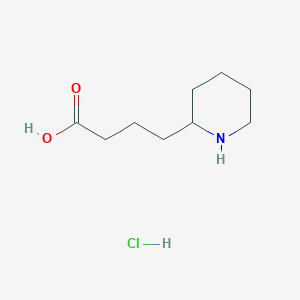
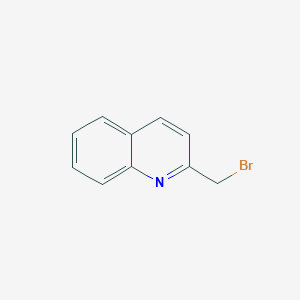
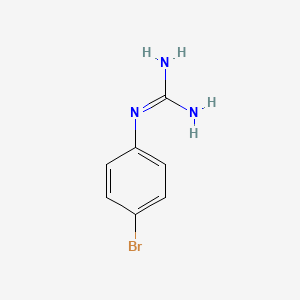
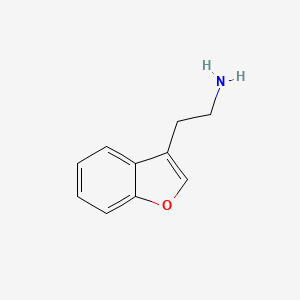
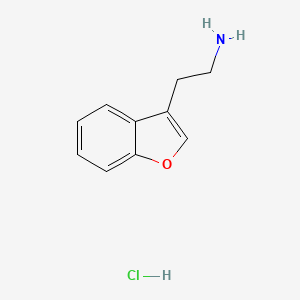
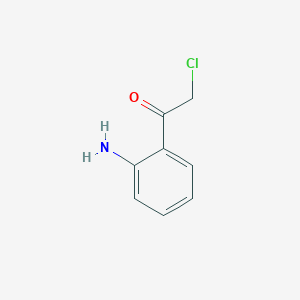
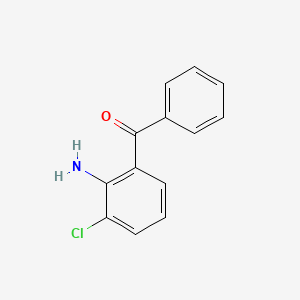
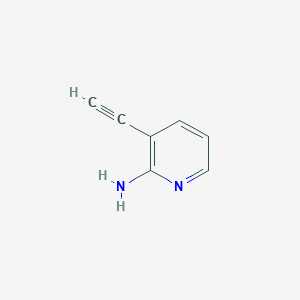
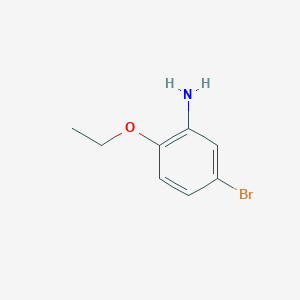
![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)
